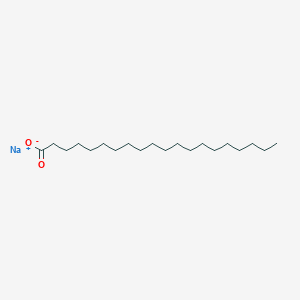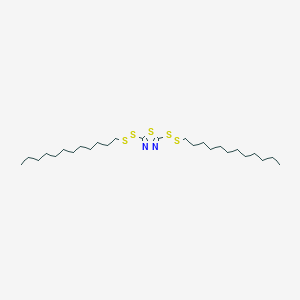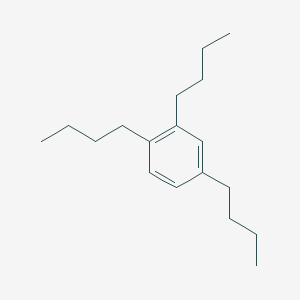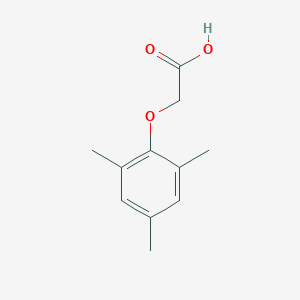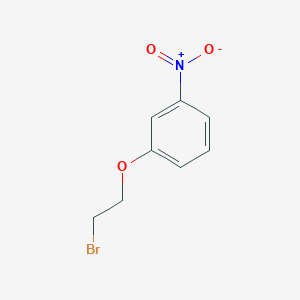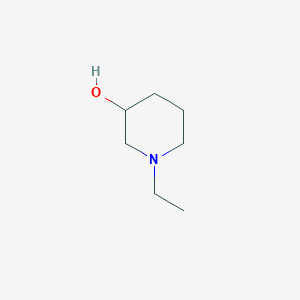
2-(2-Oxo-benzooxazol-3-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzoxazole derivatives involves catalytic oxidative aminocarbonylation reactions, where palladium-catalyzed processes play a significant role. For instance, 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and similar derivatives were synthesized from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization, showcasing the utility of palladium catalysis in the synthesis of complex benzoxazole structures (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structures of benzoxazole derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses have confirmed configurations and stereochemistries around their molecular frameworks, providing insights into their three-dimensional arrangements and potential for chemical reactivity and interactions (Camacho-Camacho et al., 2013).
Chemical Reactions and Properties
Benzoxazole compounds participate in a variety of chemical reactions, contributing to the synthesis of novel derivatives with potential biological and pharmaceutical applications. For example, reactions involving organometallic tin compounds derived from 2-benzimidazole propionic acid have led to the formation of mononuclear organometallic tin esters, showcasing the reactivity of the benzoxazole ring with metal-organic frameworks (Camacho-Camacho et al., 2013).
科学的研究の応用
Synthesis and Characterization
Research has shown the synthesis and characterization of ligands and their metal complexes derived from compounds structurally similar to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid. These synthesized ligands, when complexed with transition metals, have been analyzed using various techniques such as infrared and electronic spectra, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Desai & Parekh, 2021).
Organometallic Chemistry
Organometallic compounds derived from related structures have been investigated, demonstrating the coordination of carboxylic groups to metal atoms, which lead to the formation of complex structures. These studies provide insights into the design of new materials with potential applications in catalysis and materials science (Camacho-Camacho et al., 2013).
Novel Polycyclic Systems
The dehydration of compounds structurally related to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid has led to the creation of new polycyclic systems, which are important for pharmaceutical research and development. These novel systems have been characterized by X-ray diffraction, highlighting their potential for further exploration in drug design (Ukhin et al., 2011).
Corrosion Inhibition
Compounds with benzimidazole and related structures have been synthesized and assessed for their corrosion inhibition properties. These studies involve gravimetric, electrochemical, and SEM methods, indicating the potential application of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Ammal et al., 2018).
Ugi Reaction Applications
The use of bifunctional compounds in the Ugi reaction has led to the synthesis of novel compounds with potential therapeutic applications. This method demonstrates the versatility of using related structures to 2-(2-Oxo-benzooxazol-3-yl)-propionic acid in constructing complex molecules efficiently (Ghandi et al., 2010).
特性
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(9(12)13)11-7-4-2-3-5-8(7)15-10(11)14/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBVLNODMJCOTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424401 |
Source


|
| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |
CAS RN |
13610-53-2 |
Source


|
| Record name | α-Methyl-2-oxo-3(2H)-benzoxazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Oxo-benzooxazol-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

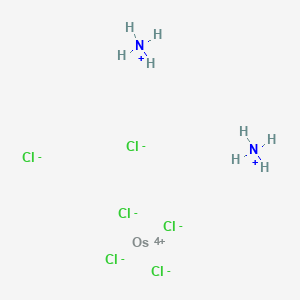
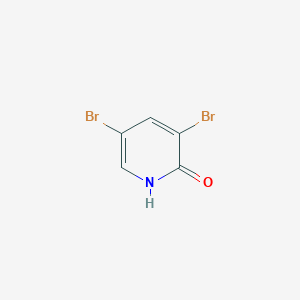
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
